Pregn-5-ene-3,8,12,14,17,20-hexol
Description
Properties
Molecular Formula |
C21H34O6 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(3S,9R,10R,12R,13R,14R,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol |
InChI |
InChI=1S/C21H34O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,12,14-16,22-27H,5-11H2,1-3H3/t12?,14-,15+,16+,17-,18+,19-,20?,21+/m0/s1 |
InChI Key |
WIOBOUWMWWLZKG-RAIXSPCISA-N |
Isomeric SMILES |
CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O)O |
Canonical SMILES |
CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O)O |
Synonyms |
sarcostin |
Origin of Product |
United States |
Natural Abundance and Botanical Sourcing of Pregn 5 Ene 3,8,12,14,17,20 Hexol
Discovery and Initial Isolation of Pregn-5-ene-3,8,12,14,17,20-hexol
The journey to identifying this compound began with early phytochemical explorations of plants from the Apocynaceae family. The compound itself is the aglycone, or non-sugar portion, of a number of naturally occurring pregnane (B1235032) glycosides. One of the earliest of these to be studied was "sarcostin," which was first isolated from the plant Sarcostemma brevistigma. Preliminary studies in the early 20th century focused on the general chemical properties of sarcostin (B610691). rsc.org It was through later, more detailed structural elucidation work, employing techniques that could separate the glycoside into its sugar and non-sugar components, that the core structure of this compound was determined. These foundational studies were instrumental in paving the way for the identification of a whole class of related pregnane compounds in various plant species.
Phytochemical Investigations of Plant Species Containing Pregnane Hexols
Phytochemical research has unveiled the presence of this compound and its glycosidic derivatives in a select group of plant species. These investigations are crucial for mapping the chemotaxonomy of these plants and understanding the structural diversity of these specialized secondary metabolites.
Hemidesmus indicus as a Source of this compound (Sarcostin)
Hemidesmus indicus, a member of the Apocynaceae family, is a well-documented botanical source of pregnane glycosides where the aglycone is this compound, also known as sarcostin in its glycosidic form. nih.gov Detailed phytochemical analyses of this plant have led to the isolation and characterization of several complex pregnane oligoglycosides, including medidesmine, hemisine, and desmisine. nih.gov For instance, medidesmine is identified as sarcostin-3-O-alpha-D-glucopyranosyl (1 --> 4)-O-beta-D-digitoxopyranosyl (1 --> 4)-O-beta-D-oleandropyranoside. nih.gov Another novel pregnane oligoglycoside, indicusin, has also been isolated from the chloroform-ethanol extract of Hemidesmus indicus. nih.gov The presence of these intricate glycosides underscores the biosynthetic capacity of this species to produce and modify the core pregnane hexol structure.
Identification of Related Pregnane Hexols in Polygonatum geminiflorum
The genus Polygonatum, belonging to the Asparagaceae family, is known for its rich content of steroidal glycosides. nih.govmdpi.com While direct isolation of this compound from Polygonatum geminiflorum has not been explicitly reported in the available literature, phytochemical screening of this specific species has confirmed the presence of glycosides, flavonoids, and terpenoids. gnest.orgresearchgate.net Broader studies on the Polygonatum genus have revealed a wide array of steroidal saponins, primarily of the spirostane and furostane types. nih.govmdpi.com The structural diversity of steroidal compounds within this genus suggests that while not identical to sarcostin, related polyhydroxylated steroidal structures are characteristic of these plants. The chemotaxonomy of the genus points to a close relationship with other genera known to produce steroidal compounds. nih.gov
Detection of Pregnane Derivatives in Artemisia annua and Lepidium sativum
While famous for the antimalarial compound artemisinin, a sesquiterpene lactone, Artemisia annua has also been found to produce a variety of other terpenoids. nih.gov Although this compound has not been specifically identified, the metabolic pathways in Artemisia annua are known to produce other pregnane derivatives. The complexity of the terpenoid profile in this plant suggests the potential for a wide range of steroidal structures.
Lepidium sativum, or garden cress, is another species where pregnane derivatives have been detected, though not the specific hexol of interest. The seeds of Lepidium sativum are known to contain a variety of bioactive compounds. nih.govphcog.com The presence of a diverse array of phytochemicals, including various steroidal compounds, indicates that the necessary biosynthetic precursors for pregnane structures are present in this plant.
Methodologies for the Extraction and Initial Fractionation of this compound from Biological Matrices
The isolation of this compound from plant sources typically involves a multi-step process aimed at first extracting the parent glycosides and then hydrolyzing them to yield the aglycone.
The initial step is a solvent extraction of the dried and powdered plant material. nih.gov Common solvents for this purpose include methanol (B129727) or ethanol, often in a soxhlet apparatus, which allows for continuous extraction. nih.gov This process yields a crude extract containing a mixture of various phytochemicals.
This crude extract is then subjected to fractionation , a process that separates compounds based on their polarity. A common method is liquid-liquid partitioning, where the extract is sequentially partitioned between immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. nih.gov The more polar pregnane glycosides tend to concentrate in the butanol fraction.
Further purification of the glycoside-rich fraction is achieved through chromatographic techniques . nih.govnih.gov Column chromatography using silica (B1680970) gel or reversed-phase materials (like C18) is often employed to separate the individual glycosides from the complex mixture. acs.org High-performance liquid chromatography (HPLC) can be used for final purification of the isolated glycosides. acs.org
To obtain the target compound, this compound, the purified pregnane glycosides undergo acid hydrolysis . acs.orgresearchgate.net This chemical process uses a dilute acid (such as hydrochloric acid) and heat to cleave the glycosidic bonds, releasing the sugar moieties and the aglycone (the hexol). acs.orgresearchgate.net The resulting aglycone can then be purified from the reaction mixture using further chromatographic methods. The structure of the final isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Compound Type | Specific Compounds Identified |
|---|---|---|---|
| Hemidesmus indicus | Apocynaceae | Pregnane Glycosides | Medidesmine, Hemisine, Desmisine, Indicusin (all containing this compound as the aglycone) nih.govnih.gov |
| Polygonatum geminiflorum | Asparagaceae | Steroidal Glycosides | General glycosides, flavonoids, and terpenoids identified. Specific pregnane hexols not yet reported. gnest.orgresearchgate.net |
| Artemisia annua | Asteraceae | Pregnane Derivatives | Various terpenoids and pregnane derivatives. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sarcostin |
| Medidesmine |
| Hemisine |
| Desmisine |
| Indicusin |
Chemical Synthesis and Analogue Development of Pregnane Hexols
Total Synthesis Strategies for Pregn-5-ene-3,8,12,14,17,20-hexol and its Stereoisomers
The total synthesis of a polyhydroxylated steroid is a formidable task due to the high density of functional groups and numerous stereocenters. labonline.com.au A successful strategy must efficiently construct the core tetracyclic pregnane (B1235032) skeleton and precisely install the six hydroxyl groups at positions 3, 8, 12, 14, 17, and 20 with the correct stereochemistry.
One powerful approach is the "unsaturation-functionalization strategy," where a steroidal skeleton with multiple double bonds is synthesized first. nih.govresearchgate.net These unsaturated sites then serve as chemical handles for the stepwise and stereocontrolled introduction of hydroxyl groups through reactions like epoxidation, dihydroxylation, and reduction. This method offers flexibility and allows for the installation of oxygen functionalities late in the synthetic sequence. researchgate.net
The construction of the steroid core can be achieved through various convergent strategies, where different ring systems are synthesized separately and then joined. For instance, an AB-ring fragment can be coupled with a D-ring fragment to form the tetracyclic core. pageplace.de An effective modern approach for building the C19-oxygenated steroid skeleton begins with a readily available starting material like the Hajos-Parrish ketone, which can be elaborated into the core structure through an asymmetric dearomative cyclization. nih.govresearchgate.net
Throughout the synthesis, stereochemical control is paramount. The creation of specific stereoisomers is managed through a variety of techniques:
Directed Hydrogenation: An existing hydroxyl group on the steroid scaffold can direct an incoming reagent, such as hydrogen with a palladium catalyst, to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed centers. researchgate.net
Substrate-Controlled Reactions: The inherent conformational rigidity of the steroid nucleus often dictates the stereochemical outcome of reactions. For example, epoxidation with reagents like m-CPBA can occur selectively on the less sterically hindered face of a double bond. researchgate.net
Chiral Catalysis: The use of asymmetric catalysts can establish key stereocenters early in the synthesis, which are then carried through subsequent steps. nih.gov
By strategically combining these methods, a synthetic route can be designed to access not only the natural stereoisomer of this compound but also its various diastereomers, which are invaluable for structure-activity relationship (SAR) studies.
Stereocontrolled Approaches for Introducing Multiple Hydroxyl Groups in Pregnane Scaffolds
A key challenge in synthesizing a pregnane hexol is the precise and stereocontrolled installation of six hydroxyl groups onto the steroid framework. This is typically achieved through the reduction of precursor oxo-functions or by direct regioselective hydroxylation of C-H bonds.
The reduction of a ketone (oxo-group) is a fundamental method for generating a secondary alcohol in steroid synthesis. The choice of reducing agent and reaction conditions is critical as it dictates the stereochemical outcome of the resulting hydroxyl group (i.e., its axial or equatorial orientation).
Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used. libretexts.orgchadsprep.com LiAlH₄ is a powerful reducing agent capable of reducing ketones as well as esters and carboxylic acids. libretexts.org In many cases, hydride attack on a sterically unhindered steroidal ketone leads to the thermodynamically more stable equatorial alcohol. cdnsciencepub.com
However, the synthesis of many biologically active steroids requires the formation of the less stable axial alcohol. cdnsciencepub.com Specialized methods have been developed to achieve this:
Meerwein-Ponndorf-Verley (MPV) Reduction: This method, which uses an aluminum alkoxide catalyst and an alcohol solvent (like isopropanol), is a classic technique for ketone reduction. wikipedia.org By carefully controlling the reaction time, the MPV reduction can be tuned to preferentially yield the axial alcohol from 3-keto steroids in an A/B-cis fused ring system. cdnsciencepub.com
Catalytic Hydrogenation: The reduction of a C=C double bond adjacent to a ketone (an enone) using a palladium catalyst can influence the stereochemistry at the carbon backbone. nih.govacs.org For example, the reduction of the Δ⁴ double bond in progesterone (B1679170) can be directed to yield either the 5α (A/B-trans) or 5β (A/B-cis) configuration, which subsequently influences the stereochemical outcome of further reductions of the 3-oxo group. nih.govacs.org
| Reagent/Method | Carbonyl Type | Typical Product Stereochemistry | Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Often favors the more stable equatorial alcohol. | Mild and selective for carbonyls over esters. chadsprep.com |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid | Often favors the more stable equatorial alcohol. libretexts.orgcdnsciencepub.com | Very powerful, less selective; requires a separate hydrolysis step. libretexts.org |
| Meerwein-Ponndorf-Verley (MPV) | Ketone | Can be tuned to favor the less stable axial alcohol with short reaction times. cdnsciencepub.com | Reversible reaction; outcome is under thermodynamic or kinetic control. cdnsciencepub.com |
| Catalytic Hydrogenation (e.g., Pd/C) | α,β-Unsaturated Ketone | Reduces both C=C and C=O; stereochemistry depends on catalyst and conditions. nih.gov | Can control A/B ring junction stereochemistry (5α vs. 5β). acs.org |
Directly converting a C-H bond to a C-OH group at a specific position on the pregnane scaffold is a highly efficient synthetic strategy. While chemical methods can be harsh and lack selectivity, biocatalytic approaches using enzymes offer unparalleled precision.
Cytochrome P450 monooxygenases (CYP450s) are a class of enzymes renowned for their ability to perform highly regio- and stereospecific hydroxylations on steroid substrates. nih.govnih.gov These enzymes are responsible for many key steps in natural steroidogenesis and can be harnessed for synthetic purposes. nih.govacs.org
Different CYP450 enzymes target specific positions on the steroid nucleus:
CYP3A4: Primarily responsible for 6β-hydroxylation of various steroids, including progesterone and testosterone (B1683101). nih.gov
CYP17A1: A key steroidogenic enzyme that catalyzes hydroxylation at the 17α-position. nih.gov
CYP21A2: Specifically hydroxylates the C-21 position of progestogens like progesterone. nih.gov This enzyme's activity often requires a 3-oxo-Δ⁴-steroid structure in the substrate. nih.gov
Other CYPs: Enzymes like CYP1A2 and CYP3A4 can perform 16α-hydroxylation, while others can target positions such as 7β and 19. nih.gov
The application of these enzymes can be achieved through whole-cell biotransformation, where microorganisms engineered to express a specific CYP450 are used to convert a steroid precursor. nih.gov Furthermore, the techniques of molecular dynamics simulations and protein engineering can be used to alter the substrate scope or selectivity of an enzyme, potentially creating novel biocatalysts for hydroxylating previously inaccessible positions. nih.gov
| Enzyme Family | Common Hydroxylation Position(s) | Example Substrates |
| CYP3A4 | 6β, 16α | Progesterone, Testosterone, Cortisol nih.gov |
| CYP17A1 | 17α | Progesterone, Pregnenolone (B344588) nih.gov |
| CYP21A2 | 21 | Progesterone, 17α-Hydroxyprogesterone nih.gov |
| CYP1A1/CYP1B1 | 2, 4 | Estradiol, Estrone nih.gov |
Preparation of Synthetic Derivatives and Analogues of this compound
Once the target hexol is synthesized, its structure can be further modified to create derivatives and analogues. These modifications can be used to probe biological mechanisms or to develop compounds with improved pharmacological profiles. Key sites for modification include the C5-C6 double bond and the six hydroxyl groups.
The Δ⁵ double bond is a key reactive site in the this compound molecule. Its modification can lead to analogues with different core structures and conformational shapes.
Hydrogenation: The most common modification is the reduction of the double bond to a single bond via catalytic hydrogenation. This reaction converts the pregnene scaffold into a pregnane. The stereochemical outcome of this reduction is critical, as it establishes the fusion of the A and B rings.
5α-Pregnane: Results from the addition of hydrogen to the α-face of the molecule, leading to a planar A/B-trans ring fusion. nih.gov
5β-Pregnane: Results from hydrogen addition to the β-face, creating a bent A/B-cis ring fusion. nih.govmdpi.com This significant change in the steroid's three-dimensional shape can dramatically alter its biological activity. The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions. acs.orgacs.org
Isomerization: The Δ⁵ double bond can be isomerized to the thermodynamically more stable conjugated Δ⁴ position. This transformation, which creates a 4-ene-3-one system (if the 3-hydroxyl is oxidized), is a fundamental step in the biosynthesis of most active steroid hormones and can be accomplished using enzymatic or acidic conditions. nih.govnih.gov
Other Additions: The double bond can also undergo other electrophilic additions, such as epoxidation or halogenation, to introduce further functionality that can be used to generate a wider array of analogues.
The six hydroxyl groups of this compound offer numerous opportunities for derivatization. These reactions can be used to create prodrugs, alter solubility, or serve as protecting groups to allow for selective reactions at other positions on the steroid. nih.govlibretexts.org
Common derivatization strategies include:
Esterification: Hydroxyl groups are readily converted to esters using acyl chlorides or anhydrides. Acetates (using acetic anhydride) and benzoates (using benzoyl chloride) are common derivatives that can alter lipophilicity and serve as protecting groups. nih.gov
Ether Formation: Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are among the most common protecting groups for alcohols due to their ease of formation and selective removal under specific conditions. libretexts.org
Acetal/Ketal Formation: Vicinal diols (hydroxyl groups on adjacent carbons) can be selectively protected by forming cyclic acetals or ketals with aldehydes or ketones (e.g., acetone). anu.edu.au
Boronate Esters: This technique is particularly useful for polyhydroxylated compounds, as boronic acids can react selectively with 1,2- or 1,3-diols to form cyclic boronate esters. This allows the remaining, unprotected hydroxyl groups to be modified independently. anu.edu.au
The selective derivatization of one hydroxyl group in the presence of five others is a significant synthetic challenge that requires careful selection of sterically demanding reagents or the use of directing groups to achieve the desired regioselectivity.
| Derivative Type | Reagent Class | Resulting Functional Group | Purpose |
| Ester | Acyl Chloride, Anhydride | -O-C(=O)R | Protection, Prodrug, Modify Lipophilicity nih.gov |
| Silyl Ether | Silyl Halide (e.g., TMS-Cl) | -O-SiR₃ | Protection (easily cleaved) libretexts.org |
| Acetal/Ketal | Aldehyde/Ketone (e.g., Acetone) | Cyclic diether | Protection of 1,2- or 1,3-diols anu.edu.au |
| Boronate Ester | Boronic Acid (RB(OH)₂) | Cyclic boronate ester | Selective protection of 1,2- or 1,3-diols anu.edu.au |
| Carbamate | Isocyanate | -O-C(=O)NHR | Analogue synthesis researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of Pregn 5 Ene 3,8,12,14,17,20 Hexol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of steroids in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry of Pregn-5-ene-3,8,12,14,17,20-hexol.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information. Key signals would include a downfield resonance for the vinylic proton at C-6, characteristic signals for the carbinol protons attached to carbons bearing hydroxyl groups (C-3, C-8, C-12, C-17, and C-20), and two singlet signals for the angular methyl groups at C-18 and C-19. bohrium.comrsc.org The chemical shifts and coupling constants of the carbinol protons are highly dependent on their axial or equatorial orientation, providing vital stereochemical insights. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 21 distinct carbon signals. The olefinic carbons C-5 and C-6 would appear in the downfield region (typically 120-145 ppm). The six carbons bonded to hydroxyl groups (C-3, C-8, C-12, C-14, C-17, and C-20) would resonate in the 65-85 ppm range. The positions of hydroxyl groups significantly influence the chemical shifts of neighboring carbons, and these substituent effects are well-documented for steroid skeletons. cdnsciencepub.comresearchgate.net
2D NMR Techniques: To unambiguously assign all signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the steroid rings and the side chain. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons (like C-5, C-10, C-13, C-14, C-17) and connecting different spin systems. scielo.br
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing definitive evidence for the relative stereochemistry, such as the orientation of the hydroxyl groups and the fusion of the steroid rings.
| Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C-19 | ¹H₃ | ~1.0 - 1.2 | Angular methyl group, singlet. |
| C-18 | ¹H₃ | ~0.8 - 1.0 | Angular methyl group, singlet. |
| C-3 | ¹H | 3.5 - 4.5 | Carbinol proton, multiplicity depends on stereochemistry. |
| C-6 | ¹H | 5.2 - 5.6 | Vinylic proton, typically a broad singlet or multiplet. |
| C-8, C-12, C-20 | ¹H | 3.5 - 4.8 | Carbinol protons, specific shifts depend on local environment. |
| C-5 | ¹³C | 140 - 145 | Quaternary vinylic carbon. |
| C-6 | ¹³C | 120 - 125 | Vinylic carbon. |
| C-3, C-8, C-12, C-20 | ¹³C | 65 - 80 | Carbons bearing hydroxyl groups. oregonstate.edu |
| C-14, C-17 | ¹³C | 75 - 85 | Quaternary carbons bearing hydroxyl groups. |
Mass Spectrometry (MS) Techniques in the Definitive Characterization of Pregnane (B1235032) Hexols
Mass spectrometry provides essential information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. For a polar, non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are employed, often coupled with liquid chromatography (LC-MS). nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular weight, which allows for the unambiguous calculation of the elemental formula (e.g., C₂₁H₃₄O₆). This is the first step in confirming the identity of the compound.
Fragmentation Analysis: The most characteristic fragmentation pathway for polyhydroxylated steroids in MS/MS analysis is the sequential neutral loss of water molecules (18 Da) from the protonated molecule [M+H]⁺ or other adducts. nih.gov The observation of a series of fragment ions corresponding to [M+H - nH₂O]⁺ provides strong evidence for the number of hydroxyl groups present. Other fragmentation patterns involving cleavage of the steroid rings or the side chain can also occur, providing further structural information. researchgate.netnih.gov
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 383.2485 | Protonated molecule |
| [M+Na]⁺ | 405.2304 | Sodium adduct |
| [M+H-H₂O]⁺ | 365.2379 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 347.2273 | Loss of two water molecules |
| [M+H-3H₂O]⁺ | 329.2168 | Loss of three water molecules |
| [M+H-4H₂O]⁺ | 311.2062 | Loss of four water molecules |
| [M+H-5H₂O]⁺ | 293.1956 | Loss of five water molecules |
| [M+H-6H₂O]⁺ | 275.1851 | Loss of six water molecules |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of its hydroxyl and alkene groups. The most prominent feature would be a very broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is indicative of O-H stretching vibrations in hydrogen-bonded hydroxyl groups. nepjol.infomdpi.com The C-O stretching vibrations of the multiple hydroxyl groups would appear as a series of strong bands in the 1200-1000 cm⁻¹ region. nepjol.info Other expected signals include C-H stretching from sp³ and sp² carbons just below and above 3000 cm⁻¹, respectively, and a weak C=C stretch around 1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The this compound molecule contains only an isolated carbon-carbon double bond at the Δ⁵ position. This is not a conjugated chromophore, and therefore, the compound is not expected to exhibit significant absorbance in the standard UV-Vis range of 200-800 nm. libretexts.org Any absorption would occur in the far-UV region, typically below 200 nm. libretexts.org This technique is primarily useful to confirm the absence of conjugated systems (e.g., α,β-unsaturated ketones).
| Spectroscopy | Expected Absorption | Functional Group Assignment |
|---|---|---|
| IR | 3600-3200 cm⁻¹ (strong, broad) | O-H stretch (hydrogen-bonded) |
| IR | 3030-3010 cm⁻¹ (medium) | =C-H stretch |
| IR | 2980-2850 cm⁻¹ (strong) | C-H stretch (alkane) |
| IR | ~1650 cm⁻¹ (weak) | C=C stretch (alkene) |
| IR | 1200-1000 cm⁻¹ (strong, complex) | C-O stretch (alcohols) |
| UV-Vis | No significant absorption > 200 nm | Absence of a conjugated chromophore |
Chromatographic Separation Methods for High-Purity Isolation and Analysis
Chromatography is essential for the isolation of this compound from a complex mixture (e.g., a natural extract or synthetic reaction mixture) and for verifying its purity.
Direct analysis of a highly polar, polyhydroxylated steroid by GC-MS is not feasible due to its extremely low volatility and thermal instability. mdpi.comdiva-portal.org Therefore, chemical derivatization is a mandatory step to convert the polar hydroxyl groups into more volatile and thermally stable ethers. nih.gov The most common procedure is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. mdpi.comdiva-portal.org
The resulting per-TMS derivative would have a significantly higher molecular weight and would be amenable to GC analysis. The mass spectrum of the derivatized compound would show a characteristic molecular ion and fragmentation patterns involving the loss of methyl groups (15 Da), TMS groups (73 Da), and trimethylsilanol (B90980) (TMSOH, 90 Da), which can be used for structural confirmation. fu-berlin.de
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | MSTFA with TMCS catalyst |
| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient, e.g., 150°C to 320°C at 5-10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
HPLC is the premier chromatographic technique for the analysis and purification of polar, non-volatile compounds like pregnane hexols. nih.govacs.orgnih.gov
Reversed-Phase (RP) HPLC: This is the most common mode used for steroid analysis. acs.orgnih.gov A C18 or C8 stationary phase is typically used. nih.govgoogle.com Given the high polarity of a hexol, elution would likely require a mobile phase with a high percentage of aqueous solvent (e.g., water/methanol (B129727) or water/acetonitrile gradients). nih.gov For compounds with poor retention on standard C18 columns, stationary phases with polar-embedded or polar-endcapped functionalities can provide better peak shape and retention.
Detection: As there is no strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 195-210 nm) could detect the isolated double bond. nih.gov More universal detectors, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS), would be more suitable for sensitive and specific detection.
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile or Methanol (B) |
| Gradient Example | Start at 10-20% B, increase to 90-100% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD, CAD, or Mass Spectrometry (ESI-MS) |
X-ray Crystallography for Absolute Stereochemical Determination
While NMR spectroscopy can define the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. taylorfrancis.comnih.gov This technique would provide an unambiguous assignment of the stereochemistry at all eight chiral centers of this compound.
The process involves growing a high-quality, single crystal of the compound, which can be a significant challenge for highly flexible or polar molecules that may resist crystallization. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. The final output is a definitive molecular structure showing exact bond lengths, bond angles, and the absolute configuration of all stereocenters. taylorfrancis.com This method would unequivocally confirm the conformation of the A, B, C, and D rings and the specific spatial orientation of each of the six hydroxyl groups.
Biochemical Functions and Molecular Interactions of Pregnane Hexols in Biological Systems
Role of Pregn-5-ene-3,8,12,14,17,20-hexol as a Plant Secondary Metabolite
Contribution to Plant Physiology and Growth Regulation
There is no direct scientific evidence to date detailing the specific contributions of this compound to plant physiology or growth regulation. The functions of many plant-derived pregnane (B1235032) glycosides are still under investigation, and the physiological roles of their aglycones, such as this specific hexol, often remain to be elucidated.
Ecological Significance in Plant-Environment Interactions
The ecological significance of this compound in the interactions between plants and their environment has not been documented. Generally, plant secondary metabolites, including various steroids, can play roles in defense against herbivores and pathogens, or act as signaling molecules. However, without specific studies on this compound, its role in such interactions remains speculative.
Endogenous Metabolic Roles of Pregnane Steroids in Non-Human Organisms
While information on this compound is scarce, the broader class of pregnane steroids has been studied in various non-human organisms, revealing their influence on crucial biological pathways.
Influence on Steroidogenesis and Hormone Pathways in Animal Models (e.g., rats)
Pregnane steroids are critical intermediates and modulators in the synthesis of various hormones (steroidogenesis). In animal models, the pregnane nucleus is the backbone for progestogens, mineralocorticoids, and glucocorticoids. The introduction of hydroxyl groups at various positions on the pregnane skeleton can significantly alter their biological activity, influencing the feedback mechanisms that regulate hormone production.
Recent studies in mouse Leydig cells have highlighted the role of the Pregnane X Receptor (PXR), a nuclear receptor activated by various pregnane compounds, in regulating testosterone (B1683101) homeostasis. frontiersin.orgnih.govfrontiersin.org Activation of PXR in these cells led to a decrease in testosterone concentration, suggesting an inhibitory role of certain pregnane steroids on steroidogenesis. nih.govfrontiersin.org For instance, both acute and chronic stimulation with a PXR agonist resulted in lower expression of some steroidogenic genes. nih.govfrontiersin.org This indicates that pregnane compounds can influence the delicate balance of hormone production within the testes. frontiersin.orgnih.govfrontiersin.org
In pregnant mares, metabolites of pregnenolone (B344588) and progesterone (B1679170), known as progestagens, are believed to maintain uterine quiescence, as progesterone itself is found in low concentrations during late gestation. researchgate.net This highlights a specialized role for pregnane derivatives in maintaining pregnancy in certain species.
Ligand-Receptor Interactions with Nuclear Receptors (e.g., Pregnane X Receptor, PXR) in diverse species
The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a key player in the metabolism of both endogenous substances and foreign compounds (xenobiotics). wikipedia.orgnih.gov PXR is a ligand-dependent transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). nih.govnih.gov This complex then binds to DNA response elements to regulate the expression of genes involved in drug metabolism and transport, such as those in the cytochrome P450 family (e.g., CYP3A4). wikipedia.orgnih.govnih.gov
PXR is notable for its large, flexible ligand-binding domain, which allows it to be activated by a wide variety of structurally diverse compounds, including various pregnane steroids. nih.govnih.gov However, the ligand-binding domain of PXR shows significant divergence across species. nih.govbiomol.comresearchgate.net This species-specific difference in PXR activation is a critical consideration in pharmacology and toxicology. nih.govbiomol.com For example, pregnenolone 16α-carbonitrile is a potent activator of rodent PXR but not human PXR, while rifampicin (B610482) effectively activates human PXR but not rodent PXR. nih.govnih.gov
The expression of PXR in various tissues, including the liver, intestine, and testes, underscores its broad physiological and pharmacological importance. frontiersin.orgnih.govfrontiersin.org In porcine Leydig cells, for example, PXR activation has been shown to increase the synthesis of 16-androstenes, a class of steroids. frontiersin.orgfrontiersin.org
PXR Activators and Species Specificity
| Compound | Human PXR Activation | Rodent (Rat/Mouse) PXR Activation | Reference |
|---|---|---|---|
| Rifampicin | High | Low/None | nih.govnih.gov |
| Pregnenolone 16α-carbonitrile (PCN) | Low/None | High | nih.govnih.gov |
| SR-12813 | High | Low/None | nih.gov |
Structure-Activity Relationship Studies at a Receptor or Enzyme Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a pregnane hexol, relates to its biological activity. These studies typically involve synthesizing a series of analogues of the lead compound and evaluating their effects on a specific receptor or enzyme.
For a molecule like this compound, SAR studies would systematically explore the importance of each hydroxyl group and the double bond for its biological activity. Key questions to be addressed would include:
The role of individual hydroxyl groups: The position and stereochemistry of the hydroxyl groups are critical for receptor binding and biological function. SAR studies would involve the synthesis of analogues where each hydroxyl group is individually removed, epimerized, or esterified to determine its contribution to activity.
The influence of the C5-C6 double bond: The presence and position of unsaturation in the steroid nucleus can significantly impact its three-dimensional shape and, consequently, its interaction with a receptor. Analogues with a saturated A-ring or a shifted double bond would be synthesized and tested.
The impact of the C17 side chain: The length, polarity, and stereochemistry of the side chain at C17 are crucial determinants of activity for many steroids. Modifications to the 17,20-diol moiety would provide insights into the structural requirements for interaction with a target protein.
While specific SAR studies for this compound are not available, the principles of SAR have been extensively applied to other steroidal compounds, providing a roadmap for future investigations into the biological functions of this particular pregnane hexol. nih.govnih.govmdpi.com
Future Research Directions and Unexplored Avenues for Pregn 5 Ene 3,8,12,14,17,20 Hexol
Development of Novel Synthetic Routes for Complex Pregnane (B1235032) Hexol Scaffolds
The synthesis of a molecule as complex as Pregn-5-ene-3,8,12,14,17,20-hexol presents a significant chemical challenge. The multiple stereocenters and the specific placement of six hydroxyl groups require highly selective and efficient synthetic strategies. Future research will likely focus on developing novel synthetic routes that can be applied to this and other complex pregnane scaffolds.
One promising avenue is the use of chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of traditional organic chemistry. Microbial biotransformation, for instance, utilizes microorganisms to introduce hydroxyl groups at specific positions on a steroid nucleus with high regio- and stereoselectivity, a task that is often difficult to achieve through conventional chemical methods. researchfloor.orgnih.govslideshare.net The development of new strains or the genetic manipulation of existing ones could be tailored to produce the desired hydroxylation pattern. nih.gov
Another area of focus will be the development of new catalytic methods for C-H functionalization. These methods would allow for the direct introduction of hydroxyl groups onto the pregnane backbone, bypassing the need for lengthy protecting group manipulations. The discovery of novel catalysts and reaction conditions will be crucial for improving the efficiency and scalability of such syntheses.
Furthermore, convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, could offer a more efficient approach compared to linear syntheses. This would involve the preparation of highly functionalized building blocks that can be assembled to create the final hexol structure. Research into novel synthetic routes for complex heterocyclic and natural product-like molecules can provide valuable insights and methodologies. nih.govbeilstein-journals.orgnih.gov
Systems Biology Approaches to Map Pregnane Hexol Metabolic Networks
Understanding the metabolic fate of this compound within a biological system is essential for elucidating its potential physiological roles. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for mapping the metabolic networks in which this compound may participate. nih.govnih.govdtu.dk
Future research should employ metabolomics to identify and quantify the metabolites of this compound in various biological matrices. Comprehensive analysis of the steroid metabolome, particularly using 24-hour urine collections, can provide a detailed picture of steroid biosynthesis and metabolism. oup.com This approach could reveal how the hexol is processed by phase I and phase II metabolic enzymes, leading to the formation of more polar derivatives for excretion. oup.com
Genome-scale metabolic models (GEMs) can be used to simulate the metabolic pathways involved in pregnane steroid metabolism. nih.gov By integrating experimental data into these models, researchers can predict the metabolic flux through different pathways and identify key enzymes involved in the transformation of the hexol. This can help to understand how its metabolism is regulated and connected to other metabolic processes in the cell. dtu.dk
Moreover, investigating the influence of factors such as the gut microbiota on the metabolism of this pregnane hexol will be crucial. The gut microbiome is known to significantly impact the metabolism of sex hormones and other steroids, potentially reactivating them or converting them into various derivatives. researchfloor.org
Elucidation of Biological Roles through Genetic and Proteomic Studies in Model Organisms
Determining the biological function of this compound is a primary goal for future research. Given its structural similarity to other biologically active pregnanes, it is plausible that this hexol interacts with specific protein targets to exert a physiological effect. nih.gov Genetic and proteomic studies in model organisms will be instrumental in identifying these targets and understanding the compound's mechanism of action.
One approach is to use affinity-based proteomics, where a tagged version of the hexol is used to "fish out" its binding partners from cell lysates. Identification of these proteins by mass spectrometry can provide direct clues about the signaling pathways and cellular processes modulated by the compound.
Genetic screening in model organisms such as yeast, nematodes, or zebrafish can also be employed. By exposing these organisms to the pregnane hexol and screening for specific phenotypes or changes in gene expression, researchers can identify genes and pathways that are affected. This can provide insights into the compound's biological role, which can then be further investigated in mammalian systems.
Furthermore, studies on steroid receptors will be essential. Pregnane derivatives are known to interact with various nuclear receptors, such as the pregnane X receptor (PXR), which plays a key role in xenobiotic metabolism and steroid homeostasis. nih.govnih.govnih.gov Investigating whether this compound can bind to and activate or inhibit such receptors will be a critical step in understanding its function. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Pregnane Hexol Interactions
Computational chemistry and molecular dynamics (MD) simulations provide powerful tools for investigating the interactions of small molecules with biological macromolecules at an atomic level. nih.gov These methods can be used to predict the binding mode of this compound to potential protein targets and to understand the energetic basis of these interactions. nih.gov
Molecular docking studies can be performed to screen a library of known protein structures, particularly steroid receptors and metabolic enzymes, for their ability to bind the pregnane hexol. nih.gov This can help to prioritize potential targets for experimental validation. The binding pocket of steroid receptors is often a buried hydrophobic cavity, and computational models can predict how the hexol's multiple hydroxyl groups might interact with hydrophilic or charged residues within this pocket. nih.gov
Once a potential protein target is identified, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. These simulations can provide insights into the conformational changes that occur upon binding and the stability of the interaction. This information is crucial for understanding how the hexol might modulate the function of its target protein.
Furthermore, quantum mechanical calculations can be used to study the electronic properties of this compound and to model the transition states of enzymatic reactions involved in its metabolism. This can aid in the design of enzyme inhibitors or in the development of new catalysts for its synthesis.
Biotransformation Studies of this compound by Microorganisms and Enzymes
The biotransformation of steroids by microorganisms and isolated enzymes is a well-established field that offers significant potential for the production of novel and valuable steroid derivatives. researchfloor.orgnih.govslideshare.net Future research on this compound should explore its potential as a substrate for biotransformation.
Screening a diverse range of microorganisms, including bacteria and fungi, for their ability to modify the hexol could lead to the discovery of new metabolites with unique biological activities. researchfloor.org These microorganisms possess a wide array of enzymes, such as hydroxylases, dehydrogenases, and esterases, that can catalyze specific transformations on the steroid scaffold. nih.govslideshare.net
The isolation and characterization of the enzymes responsible for these transformations will be a key area of research. This could involve heterologous expression of the enzymes to enable their large-scale production and use in biocatalytic processes. researchfloor.org A deeper understanding of the structure and mechanism of these enzymes will also facilitate protein engineering efforts to improve their activity, selectivity, and stability.
Biotransformation studies can also provide valuable information about the potential metabolic pathways of the pregnane hexol in higher organisms, as microbial enzymes often have homologues in mammals. This knowledge can complement the systems biology approaches described earlier and contribute to a more complete understanding of the compound's metabolic fate.
| Research Area | Key Methodologies | Potential Outcomes |
| Novel Synthetic Routes | Chemoenzymatic synthesis, C-H functionalization, Convergent synthesis | Efficient and scalable production of this compound and related complex steroids. |
| Systems Biology | Metabolomics, Genome-scale metabolic models (GEMs), Gut microbiome analysis | Mapping of metabolic networks, identification of metabolites, and understanding of metabolic regulation. |
| Biological Role Elucidation | Affinity-based proteomics, Genetic screening in model organisms, Steroid receptor interaction studies | Identification of protein targets, elucidation of mechanism of action, and understanding of physiological function. |
| Computational Chemistry | Molecular docking, Molecular dynamics (MD) simulations, Quantum mechanical calculations | Prediction of protein-ligand interactions, understanding of binding dynamics, and rational design of new molecules. |
| Biotransformation | Microbial screening, Enzyme isolation and characterization, Biocatalysis | Discovery of novel bioactive steroid derivatives, development of environmentally friendly production methods. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for verifying the structural identity of Pregn-5-ene-3,8,12,14,17,20-hexol?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on resolving hydroxyl proton signals (e.g., 3β, 8, 12, 14β, 17, and 20 positions) using deuterated solvents (DMSO-d6) and 2D techniques (COSY, HSQC) to address signal overlap. Cross-reference spectral data with the NIST Chemistry WebBook or peer-reviewed databases to validate assignments .
- Example Table :
| Technique | Key Peaks/Shifts | Functional Group Confirmation |
|---|---|---|
| HRMS | [M+H]+ m/z 466.25 | Molecular formula (C25H38O8) |
| ¹³C NMR | δ 71.5 (C3), 68.2 (C8) | Hydroxyl-bearing carbons |
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Use factorial design to test variables (e.g., reaction temperature, catalyst loading, solvent polarity). Pre-experimental screening (e.g., Plackett-Burman design) identifies critical factors, followed by response surface methodology (RSM) to maximize yield. Validate purity via HPLC with a polar stationary phase (C18 column) and aqueous-organic mobile phase .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to detect melting point deviations (indicative of impurities) and tandem LC-MS/MS for trace analysis. Compare results against Safety Data Sheet (SDS) specifications for research-grade compounds (e.g., Cayman Chemical’s purity standards) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published studies, categorizing variables such as cell line specificity, assay conditions (e.g., oxygen tension for steroid-receptor studies), and solvent effects (DMSO vs. ethanol). Apply Bayesian statistics to quantify uncertainty and identify confounding factors. Theoretical frameworks (e.g., steroid-receptor binding kinetics) should guide hypothesis refinement .
Q. What advanced computational tools are recommended for studying the compound’s interactions with biological targets?
- Methodological Answer : Use molecular dynamics (MD) simulations in COMSOL Multiphysics to model hydroxyl group solvation and membrane permeability. Pair with density functional theory (DFT) to calculate electrostatic potential surfaces, prioritizing 3β-OH and 14β-OH for mutagenesis studies. Validate predictions via surface plasmon resonance (SPR) binding assays .
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer : Implement a pre-test/post-test control group design. Expose the compound to pH 2–12 buffers at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via UPLC-QTOF and correlate with Arrhenius kinetics. Use Gil’s pragmatic framework to iteratively refine protocols based on interim results .
Methodological Frameworks for Data Interpretation
Q. What theoretical frameworks are applicable to studying the compound’s role in steroidogenesis?
- Methodological Answer : Link research to the "two-hit" hypothesis of steroidogenic enzyme regulation. Design experiments to test if this compound modulates CYP17A1 activity via allosteric binding or redox interactions. Use knockout cell models (e.g., CRISPR-Cas9) to isolate mechanistic pathways .
Q. How can AI enhance the reproducibility of this compound research?
- Methodological Answer : Deploy AI-driven platforms (e.g., LabMate.MD ) for autonomous experimental optimization. Train neural networks on historical synthesis data to predict optimal reaction conditions, reducing trial-and-error approaches. Integrate robotic liquid handlers for high-throughput screening .
Data Contradiction Analysis
Q. What systematic approaches address discrepancies in reported cytotoxicity thresholds?
- Methodological Answer : Apply the OECD’s Guideline for the Testing of Chemicals (e.g., Test No. 423) to standardize assays. Use hierarchical clustering to group studies by methodology (e.g., MTT vs. resazurin assays) and identify outlier protocols. Validate findings via inter-laboratory round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
